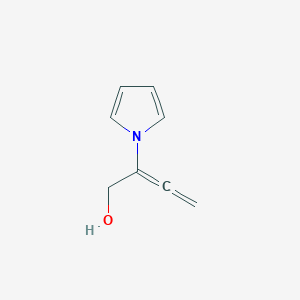

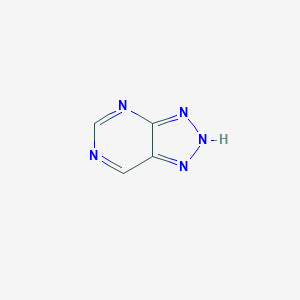

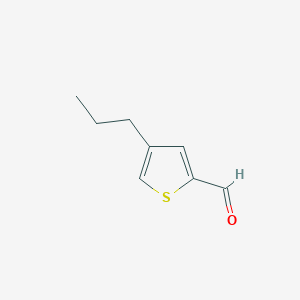

![molecular formula C8H4N2O B064743 Furo[3,2-c]pyridine-4-carbonitrile CAS No. 190957-76-7](/img/structure/B64743.png)

Furo[3,2-c]pyridine-4-carbonitrile

説明

科学的研究の応用

1. Photosensitizer for Imaging and Photodynamic Ablation of Bacteria A novel furo[3,2-c]pyridine-based photosensitizer, named LIQ-TF, has been developed. It exhibits near-infrared emission with high quantum yield, and high singlet oxygen (1O2) and hydroxyl radical (˙OH) generation efficiency. This makes it suitable for specific imaging and photodynamic ablation of Gram-positive bacteria .

2. Reagent for Synthesis of Heterocyclic Compounds Furo[3,2-c]pyridine-4-carbonitrile has been used as a reagent for the synthesis of various heterocyclic compounds. These compounds are often used in the development of pharmaceuticals and other chemical products.

3. Ligand for Coordination of Metal Ions This compound can act as a ligand for the coordination of metal ions. This property is useful in the field of inorganic chemistry, where it can help in the formation of complex structures.

Catalyst for Organic Reactions

Furo[3,2-c]pyridine-4-carbonitrile can also serve as a catalyst for organic reactions. This can speed up the reaction process and increase the yield of the desired product.

Component in Cascade Reactions

It has been used in a rare four-step tandem reaction between acrylamides and 4-hydroxy-2-alkynoates . This unique domino reaction includes C–H activation, Lossen rearrangement, annulation, and lactonization.

Anticancer and Anti-arthritic Drug Development

Pyrrolo[3,2-c]pyridine derivatives, which can be synthesized from Furo[3,2-c]pyridine-4-carbonitrile, show inhibitory effect against FMS kinase and are promising candidates for anticancer and antiarthritic drug development .

作用機序

Target of Action

Furo[3,2-c]pyridine-4-carbonitrile has been found to target protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . They stimulate phosphate transfer from ATP to amino acids tyrosine, serine, and/or threonine residues in protein substrates .

Mode of Action

The compound exerts its effect through inhibiting protein kinases . By inhibiting these enzymes, it disrupts the normal signaling processes within the cell, leading to changes in cell growth, differentiation, migration, and metabolism .

Biochemical Pathways

The inhibition of protein kinases by Furo[3,2-c]pyridine-4-carbonitrile affects various biochemical pathways. These pathways are involved in cell growth regulation, differentiation, migration, and metabolism . The disruption of these pathways can lead to changes in cellular functions and behaviors .

Pharmacokinetics

The compound is a solid at room temperature , which may influence its absorption, distribution, metabolism, and excretion in the body.

Result of Action

Furo[3,2-c]pyridine-4-carbonitrile has been found to have significant effects at the molecular and cellular levels. For instance, it has been used as a photosensitizer for specific imaging and photodynamic ablation of Gram-positive bacteria . It shows near-infrared emission with high quantum yield, and high singlet oxygen and hydroxyl radical generation efficiency . This suggests that the compound has great potential for combating multiple drug-resistant bacteria .

特性

IUPAC Name |

furo[3,2-c]pyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O/c9-5-7-6-2-4-11-8(6)1-3-10-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXJNYXFQOHPJPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1OC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50445280 | |

| Record name | Furo[3,2-c]pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furo[3,2-c]pyridine-4-carbonitrile | |

CAS RN |

190957-76-7 | |

| Record name | Furo[3,2-c]pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is Furo[3,2-c]pyridine-4-carbonitrile synthesized?

A1: The research paper details the synthesis of Furo[3,2-c]pyridine-4-carbonitrile (7) from readily available Furo[3,2-c]pyridines (1) []. The process involves two key steps:

Q2: What are the potential applications of Furo[3,2-c]pyridine-4-carbonitrile?

A2: While the research paper primarily focuses on the synthesis and reactivity of Furo[3,2-c]pyridine-4-carbonitrile, its presence of a cyano group opens possibilities for further derivatization []. The cyano group can be readily transformed into other functional groups like amides and carboxylic acids []. This versatility makes Furo[3,2-c]pyridine-4-carbonitrile a valuable building block for synthesizing more complex molecules, potentially with biological activity or material applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

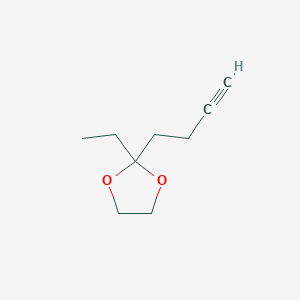

![3-Chloropropyl-[3-chloropropyl-bis(trimethylsilyloxy)silyl]oxy-bis(trimethylsilyloxy)silane](/img/structure/B64685.png)

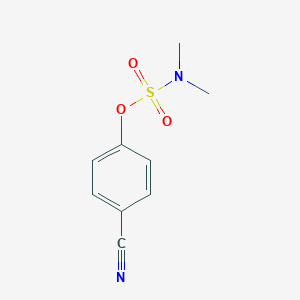

![Furo[3,2-b]pyridine 4-oxide](/img/structure/B64691.png)